3-Bromo-2-chloro-6-nitroquinoline
Overview
Description
3-Bromo-2-chloro-6-nitroquinoline is a compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 . It is a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrClN2O2/c10-7-4-5-3-6 (13 (14)15)1-2-8 (5)12-9 (7)11/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a light yellow solid . The compound’s InChI code is 1S/C9H4BrClN2O2/c10-7-4-5-3-6 (13 (14)15)1-2-8 (5)12-9 (7)11/h1-4H .Scientific Research Applications
Synthesis of Inhibitors and Intermediates
3-Bromo-2-chloro-6-nitroquinoline serves as a critical intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its importance in the development of cancer therapeutics. The optimization of synthetic methods for such intermediates facilitates the production of derivatives of NVP-BEZ235, a compound noted for its anticancer activity (Lei et al., 2015).
Antifungal Activity
Research on derivatives of this compound, such as 3-bromo-6-chloro-8-quinolinols, demonstrates significant antifungal activity against a range of fungi. This suggests potential applications in developing new antifungal agents, with variations in the molecular structure offering insights into fungitoxicity (Gershon, Clarke, & Gershon, 1996).
Chemical Transformations and Synthesis
The compound also finds application in the synthesis of 3-bromoquinolin-6-ols via Skraup-type synthesis, demonstrating its utility in the preparation of structurally diverse quinoline derivatives. Such compounds have potential applications in the development of novel materials and biological agents (Lamberth et al., 2014).
Corrosion Inhibition
Additionally, derivatives of this compound have been studied for their corrosion inhibition properties, particularly for the protection of mild steel in acidic environments. This research underscores the compound's potential in industrial applications, where corrosion resistance is critical (Lgaz et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-chloro-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTUVELIICYPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696020 | |
Record name | 3-Bromo-2-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296759-32-5 | |
Record name | 3-Bromo-2-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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